(+)-Nefopam

Monoamine transporter pharmacology Neurochemistry Analgesic mechanism

Select enantiopure (+)-nefopam (CAS 110011-82-0) to eliminate confounding variables inherent in racemic material. As the pharmacologically active S-enantiomer, it demonstrates 7- to 30-fold greater potency at serotonin, norepinephrine, and dopamine transporters versus (−)-nefopam, delivering a substantially improved therapeutic index. This compound is the definitive chiral reference standard for LC-MS method validation, therapeutic drug monitoring, and preclinical analgesic studies. Using racemic material introduces the inactive enantiomer, compromising analytical accuracy, pharmacokinetic modeling, and experimental reproducibility. Choose the characterized, high-purity enantiomer to ensure data integrity.

Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
CAS No. 110011-82-0
Cat. No. B1204831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Nefopam
CAS110011-82-0
Molecular FormulaC17H19NO
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESCN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3
InChIInChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3/t17-/m0/s1
InChIKeyRGPDEAGGEXEMMM-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Nefopam (CAS 110011-82-0): Stereochemically Pure Analgesic for Pharmacological Research


(+)-Nefopam (CAS 110011-82-0), also designated as (S)-nefopam, is the pharmacologically active enantiomer of the racemic analgesic drug nefopam hydrochloride [1]. It belongs to the 5-methyl-1-phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine class and functions as a centrally acting, non-opioid analgesic with triple monoamine reuptake inhibitory activity targeting serotonin, norepinephrine, and dopamine transporters [2]. The compound is a cyclic analog of orphenadrine but exhibits distinct pharmacological properties unrelated to anti-inflammatory or opioid mechanisms [3].

Why Racemic Nefopam Cannot Substitute for (+)-Nefopam in Specialized Research Applications


Racemic nefopam contains equal proportions of (+)-nefopam and its pharmacologically less active (−)-enantiomer [1]. Substituting racemic material for enantiopure (+)-nefopam introduces confounding variables that compromise experimental reproducibility and data interpretation. The inactive (−)-enantiomer contributes to analytical background, potentially alters metabolic pathways, and complicates pharmacokinetic modeling [2]. Moreover, the therapeutic index differs substantially between the racemate and the pure enantiomer due to differences in potency-to-toxicity ratios [3]. In chiral analytical method development, enantiopure (+)-nefopam serves as an essential reference standard for resolving and quantifying individual enantiomers in biological matrices—a function that racemic material cannot fulfill.

(+)-Nefopam Differential Evidence: Comparative Quantitative Data Versus (−)-Nefopam and Racemate


Monoamine Reuptake Inhibition: (+)-Nefopam Exhibits 7- to 30-Fold Greater Potency than (−)-Nefopam

In synaptosomal uptake assays using crude rat brain preparations, (+)-nefopam demonstrated 7- to 30-fold greater potency in inhibiting the reuptake of 5-hydroxytryptamine (5-HT), noradrenaline, and dopamine compared to the (−)-enantiomer [1]. The rank order of potency across the three monoamine transporters consistently followed (+)-nefopam > (±)-nefopam > (−)-nefopam [2].

Monoamine transporter pharmacology Neurochemistry Analgesic mechanism

In Vivo Antinociceptive Efficacy: (+)-Nefopam Demonstrates Superior Analgesic Activity Relative to Racemate and (−)-Nefopam

Preclinical antinociceptive testing in mice demonstrated that (+)-nefopam produces significantly greater analgesic effects than (−)-nefopam following both systemic (intraperitoneal) and central (intracerebroventricular) administration routes [1]. The established potency hierarchy (+)-nefopam > (±)-nefopam > (−)-nefopam was confirmed in the hot-plate and formalin tests, with (+)-nefopam showing superior efficacy in reducing pain behaviors [2].

Pain pharmacology In vivo efficacy Analgesic screening

Acute Toxicity Profile: (+)-Nefopam Matches (−)-Nefopam LD50 While Offering Superior Efficacy

In acute toxicity studies conducted in male and female rats and mice, no significant differences were observed between the LD50 values of (+)-nefopam and (−)-nefopam following either oral or intravenous administration [1]. Critically, because (+)-nefopam exhibits substantially greater antinociceptive potency than (−)-nefopam, the enantiopure (+)-form offers an improved efficacy-to-toxicity ratio relative to the racemate [2].

Safety pharmacology Toxicology Therapeutic index

Pharmacokinetic Parameters: Intravenous Administration Reveals No Stereoselective Differences in Clearance or Half-Life

Following intravenous administration of 20 mg racemic nefopam in healthy human volunteers, both enantiomers exhibited near-identical pharmacokinetic parameters. (+)-Nefopam and (−)-nefopam showed large clearances (53.7 and 57.5 L/hr, respectively), large volumes of distribution (390 and 381 L), and half-lives of approximately 5 hours for both enantiomers [1]. No significant differences in AUC(0-infinity) or Cmax were observed between enantiomers following intravenous dosing [2].

Pharmacokinetics Drug metabolism Chiral analysis

Oral Bioavailability: Moderate Absorption with No Significant Stereoselectivity Between Enantiomers

Following oral administration of 20 mg racemic nefopam hydrochloride, both enantiomers were rapidly absorbed with comparable oral bioavailabilities of 44% for (+)-nefopam and 42% for (−)-nefopam, likely reflecting first-pass metabolism [1]. This 2% difference is not statistically significant and confirms that the superior pharmacodynamic potency of (+)-nefopam is not confounded by differential oral exposure [2].

Oral pharmacokinetics First-pass metabolism Bioavailability

Chiral Analytical Reference Standard: (+)-Nefopam as Essential Calibrator for Enantiomer Quantification

Enantiopure (+)-nefopam serves as the definitive reference standard for chiral analytical method development. The complete resolution of nefopam enantiomers has been achieved using affinity electrokinetic chromatography (AEKC) with chondroitin sulfate A as a chiral selector, as well as by low-pressure liquid chromatography on microcrystalline triacetylcellulose [1]. Without enantiopure (+)-nefopam as a calibration standard, accurate quantification of individual enantiomers in biological samples, pharmaceutical formulations, or metabolic studies cannot be performed [2].

Chiral chromatography Analytical method development Quality control

Primary Research and Industrial Applications for (+)-Nefopam (CAS 110011-82-0)


Chiral Reference Standard for Pharmacokinetic and Metabolic Studies

Enantiopure (+)-nefopam is the essential calibrator for chiral LC-MS methods quantifying individual nefopam enantiomers in plasma and urine. Following intravenous or oral administration of racemic nefopam, enantiopure (+)-nefopam reference material enables accurate determination of enantiomer-specific parameters including clearance (53.7 L/hr for (+)-nefopam), volume of distribution (390 L), half-life (~5 hr), and oral bioavailability (44%) [1]. This application is critical for therapeutic drug monitoring, bioequivalence studies, and investigations of stereoselective metabolism where desmethylnefopam enantiomers may contribute differentially to analgesic effects following oral administration [2].

Preclinical Analgesic Research with Optimized Therapeutic Index

(+)-Nefopam provides a superior efficacy-to-toxicity ratio compared to racemic nefopam, making it the preferred form for preclinical analgesic studies. In vivo antinociceptive testing in mouse hot-plate and formalin models confirms the potency hierarchy (+)-nefopam > (±)-nefopam > (−)-nefopam [1]. Critically, acute toxicity studies demonstrate no significant difference in LD50 values between enantiomers, yet (+)-nefopam's 7- to 30-fold greater monoamine reuptake inhibitory potency yields a substantially improved therapeutic index [2]. This combination of preserved safety with enhanced efficacy supports (+)-nefopam as the candidate of choice for pain research programs investigating novel non-opioid analgesics or combination therapies.

Monoamine Transporter Pharmacology and Triple Reuptake Inhibitor Studies

Researchers investigating triple monoamine reuptake inhibition mechanisms should select enantiopure (+)-nefopam to avoid confounding effects from the less active (−)-enantiomer. Synaptosomal uptake assays in rat brain tissue demonstrate that (+)-nefopam inhibits 5-HT, noradrenaline, and dopamine reuptake with 7- to 30-fold greater potency than (−)-nefopam [1]. This marked stereoselectivity makes (+)-nefopam a cleaner pharmacological probe for dissecting monoaminergic contributions to analgesia and for screening novel compounds against a well-characterized, potent triple reuptake inhibitor control [2].

Method Development and Validation for Chiral Separation of Benzoxazocine Derivatives

Analytical laboratories developing chiral separation methods for nefopam and structurally related benzoxazocine compounds require enantiopure (+)-nefopam as a primary reference standard. Complete enantiomeric resolution has been demonstrated using affinity electrokinetic chromatography (AEKC) with chondroitin sulfate A and preparative liquid chromatography on triacetylcellulose [1]. The availability of well-characterized (+)-nefopam enables method validation, system suitability testing, and accurate quantification in forensic toxicology, pharmaceutical quality control, and environmental monitoring applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Nefopam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.